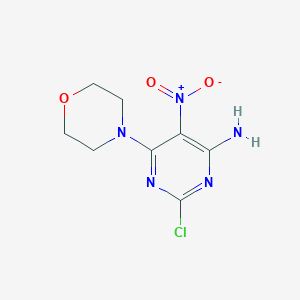

2-Chloro-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine (2C6MNP) is an important organic compound that has many scientific and industrial applications. It is a nitrogen-containing heterocyclic compound that is used as a building block for synthesis of other organic compounds. 2C6MNP has been widely used in the pharmaceutical and agrochemical industries due to its unique properties, such as its ability to act as a catalyst, its stability, and its low toxicity.

Wissenschaftliche Forschungsanwendungen

Interplay of Molecular Structures

Research by Quesada et al. (2004) on symmetrically disubstituted aminopyrimidines, including compounds with a morpholino group, highlights the extensive charge-assisted hydrogen bonding and polarized molecular-electronic structures. These findings are crucial for understanding the supramolecular structures formed by these compounds, which can range from zero-dimensional to three-dimensional based on the type of hydrogen bonds present (Quesada et al., 2004).

Novel Heterocyclic Systems

Karimian and Karimi (2020) synthesized a novel heterocyclic system that involves morpholine, demonstrating the potential for creating new compounds with significant applications in various fields of chemistry and pharmacology (Karimian & Karimi, 2020).

Synthesis of Fused Heterocyclic Compounds

El-Dean et al. (2010) explored the conversion of 1-amino-5-morpholino tetrahydrothieno isoquinoline to various derivatives, showcasing the versatility of morpholine-containing compounds in synthesizing fused heterocyclic structures with potential biological applications (El-Dean, Radwan, & Zaki, 2010).

Molecular and Supramolecular Structures

Research on polymorphs of morpholinopyrimidine by Bowes et al. (2003) reveals insights into the crystallization processes and the resulting molecular and supramolecular structures. This knowledge is vital for designing materials with specific properties based on their crystal structures (Bowes et al., 2003).

Antimicrobial Activity

Galkina et al. (2017) studied the reaction of morpholine with chloronitro-substituted benzofurazanes and -furoxanes, leading to compounds with high antibacterial and antimycotic activities. This research opens avenues for developing new antimicrobial agents (Galkina et al., 2017).

Eigenschaften

IUPAC Name |

2-chloro-6-morpholin-4-yl-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O3/c9-8-11-6(10)5(14(15)16)7(12-8)13-1-3-17-4-2-13/h1-4H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMWFKYKNILTPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2[N+](=O)[O-])N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392872 |

Source

|

| Record name | 2-Chloro-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |

CAS RN |

29955-44-0 |

Source

|

| Record name | 2-Chloro-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)

![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)

![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)

![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)